molecular formula C6H4F3NO B1370560 4-(Trifluoromethyl)pyridin-3-ol CAS No. 936841-71-3

4-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B1370560
CAS No.: 936841-71-3
M. Wt: 163.1 g/mol
InChI Key: WKCPGVBFXQBORW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. This compound is notable for its unique chemical properties, which are largely attributed to the electron-withdrawing effects of the trifluoromethyl group. These properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)pyridin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, including alterations in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological effects, with higher concentrations often observed in specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the direct fluorination of pyridine derivatives. Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production often relies on these methods due to their efficiency and scalability.

Chemical Reactions Analysis

4-(Trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-(Trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Trifluoromethyl)pyridin-3-ol can be compared to other fluorinated pyridines, such as 2-fluoropyridine and 3,4-difluoropyridine. While these compounds share some chemical properties, the presence of the trifluoromethyl group in this compound imparts unique characteristics, such as increased stability and enhanced biological activity . This makes it a preferred choice in applications requiring high reactivity and specificity.

Similar Compounds

Properties

IUPAC Name

4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCPGVBFXQBORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649097
Record name 4-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936841-71-3
Record name 4-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2 g (12.34 mmol) of 3-amino-4-(trifluoromethyl)pyridine in 28 ml of 50% sulfuric acid is cooled to −5° C. and a solution of 1.03 g (14.8 mmol) of sodium nitrite in 10 ml of water is added slowly. The mixture is left to return to room temperature and stirring is continued for 30 min. 25 ml of concentrated sulfuric acid are then added and the reaction mixture is stirred at 100-110° C. for 2 hours. After cooling, the reaction medium is neutralized by adding saturated sodium bicarbonate solution to pH 6-7, and the mixture is extracted with ethyl acetate. The organic phase obtained is washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 1.92 g of the expected compound in the form of a brown powder (yield=95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.